molecular formula C9H8N2O B2984894 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile CAS No. 1094267-19-2

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile

Cat. No.: B2984894
CAS No.: 1094267-19-2
M. Wt: 160.176
InChI Key: JXEAQWBRWLUKQO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile (CAS: 1431699-56-7) is a nitrile-containing organic compound featuring a pyridin-4-yl substituent at the β-carbonyl position and a methyl group at the α-carbon (Figure 1). This molecule is commercially available through suppliers like American Elements and CymitQuimica, where it is marketed as a versatile building block for pharmaceutical and agrochemical research . It can be synthesized in high purity grades (up to 99.999%), making it suitable for applications requiring stringent quality control, such as drug development . The compound’s reactivity stems from its ketone and nitrile functional groups, enabling participation in cyclization, amidation, and nucleophilic substitution reactions .

Properties

IUPAC Name

2-methyl-3-oxo-3-pyridin-4-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEAQWBRWLUKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile and its analogs:

Compound Name Substituents/Modifications Key Features Applications/Reactivity Reference
This compound α-Methyl, pyridin-4-yl Enhanced steric hindrance; high purity available (99.999%) Drug intermediates, cyclization reactions
3-Oxo-3-(pyridin-4-yl)propanenitrile No α-methyl Reduced steric bulk; simpler synthesis Precursor for aminopyrazole synthesis (e.g., GPR142 agonists)
3-Oxo-3-(pyridin-3-yl)propanenitrile Pyridin-3-yl (vs. pyridin-4-yl) Altered electronic properties due to pyridine positional isomerism Structure-activity relationship (SAR) studies in medicinal chemistry
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile Thiophen-3-yl (vs. pyridin-4-yl) Sulfur-containing heterocycle; distinct electronic profile Potential use in materials science or as a thiophene-based pharmacophore
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile 2-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group; increased lipophilicity Candidate for metabolic stability enhancement in drug design
3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propanenitrile Piperazinyl-pyridin-4-yl linker Extended π-system; potential for hydrogen bonding Targeted for receptor-binding studies (e.g., kinase inhibitors)

Physicochemical Properties

  • Solubility : The pyridin-4-yl group contributes to moderate water solubility, whereas the thiophene and trifluoromethylphenyl analogs exhibit higher hydrophobicity .
  • Thermal Stability: Methyl-substituted derivatives (e.g., this compound) may demonstrate improved thermal stability compared to non-methylated analogs due to reduced conformational flexibility .

Biological Activity

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile, also known by its IUPAC name, is a compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

The chemical formula of this compound is C9H8N2OC_9H_8N_2O, with a molecular weight of 160.18 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Chemical Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
MDL Number MFCD11208746
PubChem CID 43157227
Appearance Powder
Storage Temperature 4 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor of protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is crucial in therapeutic applications for several autoimmune diseases and cancers.

The compound acts primarily by inhibiting JAK3, which plays a pivotal role in the signaling pathways of various cytokines involved in immune responses. This inhibition can lead to immunosuppressive effects beneficial for conditions such as:

  • Organ transplant rejection
  • Autoimmune diseases (e.g., lupus, rheumatoid arthritis)
  • Certain cancers

Study on Cytotoxicity and Efficacy

A study published in PMC evaluated the cytotoxic effects of related pyridine derivatives, demonstrating that modifications to the pyridine structure significantly influenced biological activity. For instance, it was found that introducing a trifluoromethyl group improved selectivity while reducing cytotoxicity against HepG2 cells, indicating a potential pathway for optimizing drug design involving similar structures .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for compounds related to this compound. The introduction of different substituents on the pyridine ring alters potency and selectivity against various biological targets. For example, derivatives with specific substitutions exhibited enhanced antitumor activity and reduced side effects, suggesting that careful modification can lead to more effective therapeutic agents .

Table 1: Biological Activity Summary

Activity TypeEffect/OutcomeReference
JAK3 InhibitionImmunosuppressive effects
Cytotoxicity against HepG2TC₅₀ = 575 nM
Antitumor ActivityIC₅₀ values ranging from 7.0 to >50 µM

Safety and Toxicity

Safety assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . However, standard safety precautions should be adhered to when handling the compound due to potential irritant properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 3-oxo-propanenitriles are synthesized by reacting cyanoacetamide intermediates with pyridine derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) . The pyridine ring is introduced via coupling reactions, and the methyl group is incorporated through alkylation or substitution steps. Reaction optimization often involves temperature control and stoichiometric adjustments to minimize side products .

Q. How is the compound characterized structurally?

  • X-ray crystallography is the gold standard for confirming molecular geometry. For related nitrile derivatives, SHELX software is widely used for structure refinement, leveraging high-resolution data to resolve bond lengths and angles . Spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR identify the pyridinyl proton environment (δ ~8.5 ppm for aromatic protons) and nitrile carbon signals (δ ~115 ppm).
  • FT-IR : Peaks at ~2250 cm1^{-1} confirm the nitrile group, while carbonyl stretches (C=O) appear at ~1700 cm1^{-1} .

Q. What safety precautions are critical when handling this compound?

  • The compound may cause skin/eye irritation and respiratory distress. Key precautions include:

  • Use of PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • First Aid : Flush eyes/skin with water for 15 minutes upon exposure.
    • Stability: Avoid high temperatures, as decomposition may release toxic gases (e.g., HCN) .

Q. What functional groups dictate its reactivity?

  • The nitrile group (-C≡N) participates in nucleophilic additions (e.g., with amines or thiols).
  • The keto group (C=O) enables condensation reactions (e.g., forming hydrazones or Schiff bases).
  • The pyridinyl ring acts as a coordinating ligand for metal complexes, influencing catalytic or photophysical properties .

Advanced Research Questions

Q. How can experimental design address contradictions in spectroscopic vs. crystallographic data?

  • Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To resolve this:

  • Perform variable-temperature NMR to detect equilibrium shifts.
  • Use DFT calculations to model energetically favorable conformers and compare with experimental bond lengths from X-ray data .
    • Example: A study on similar nitriles revealed keto-enol tautomerism, resolved via combined crystallographic and computational analysis .

Q. What challenges arise in synthesizing enantiopure derivatives?

  • Racemization during synthesis is common due to the acidic α-proton adjacent to the carbonyl group. Mitigation strategies include:

  • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to direct stereochemistry.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for enantioselective alkylation .

Q. How does the compound behave in metal coordination chemistry?

  • The pyridinyl nitrogen and keto oxygen act as bidentate ligands , forming stable complexes with transition metals (e.g., CuII^{II}, NiII^{II}).
  • Applications:

  • Catalysis : Copper complexes catalyze C–N coupling reactions.
  • Photoluminescence : Zinc complexes exhibit tunable emission for OLEDs.
    • Structural analysis of a related CuII^{II} complex revealed a distorted square-planar geometry via X-ray diffraction .

Q. What computational methods are suitable for predicting its physicochemical properties?

  • Quantum mechanical calculations (e.g., Gaussian, ORCA):

  • Predict pKa (~5.04) and solubility using COSMO-RS solvation models.
  • Simulate UV-Vis spectra via TD-DFT to guide photochemical studies.
    • Molecular docking : Assess interactions with biological targets (e.g., enzymes) for drug discovery .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points?

  • Variations may stem from impurities or polymorphic forms. Recommended steps:

Recrystallization : Purify using gradient solvents (e.g., ethanol/water).

DSC/TGA : Determine melting points and thermal stability under inert atmospheres.

PXRD : Identify crystalline vs. amorphous phases .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueObserved DataReference
1^1H NMR (CDCl3_3)δ 8.70 (d, 2H, Py-H), 4.10 (s, 1H, CH), 2.40 (s, 3H, CH3_3)
FT-IR2250 cm1^{-1} (C≡N), 1705 cm1^{-1} (C=O)

Table 2: Safety and Handling Protocols

HazardPrecautionReference
Skin irritationWash with soap/water; avoid direct contact
Thermal hazardStore at 2–8°C in inert atmosphere

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